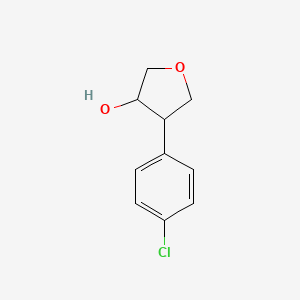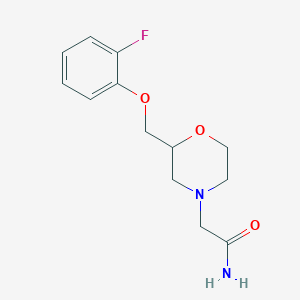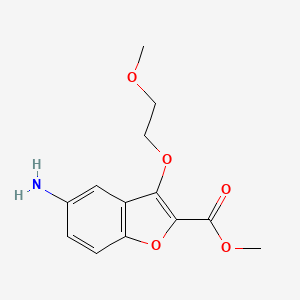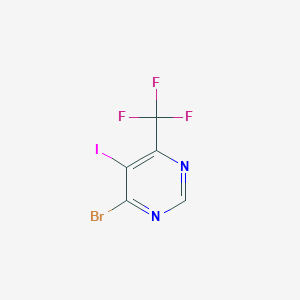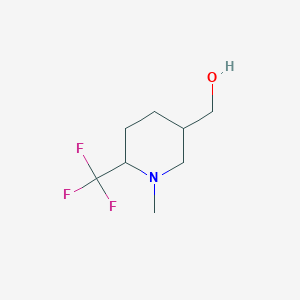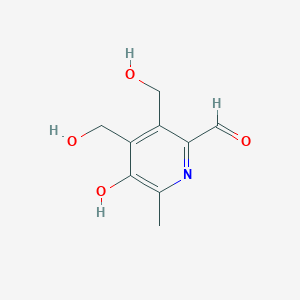
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohol derivatives .
Applications De Recherche Scientifique
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological and chemical activities . These interactions are crucial for its potential therapeutic effects and applications in chemical sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridinium dihydrogen citrate
- (E/Z)-N′-((5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methylene)-isonicotino-hydrazide
Uniqueness
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde is unique due to its specific hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO4/c1-5-9(14)7(3-12)6(2-11)8(4-13)10-5/h4,11-12,14H,2-3H2,1H3 |
Clé InChI |
ILDVVVBDZZWJNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C=O)CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
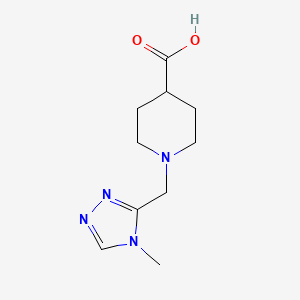
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)


